Neurotensin (1-6)

Descripción general

Descripción

Neurotensin (1-6) is a biologically active fragment of the neuropeptide neurotensin, which is composed of the first six amino acids of the full-length peptide. Neurotensin is a tridecapeptide that was first isolated from bovine hypothalami in 1973. It is widely distributed in the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter and hormone, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neurotensin (1-6) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: While industrial-scale production of neurotensin (1-6) is less common, it can be achieved using automated peptide synthesizers that employ SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of the peptide.

Análisis De Reacciones Químicas

Types of Reactions: Neurotensin (1-6) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid analogs and coupling reagents.

Major Products Formed:

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered biological activity.

Aplicaciones Científicas De Investigación

Neurotensin (1-6) has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Neurotensin (1-6) exerts its effects by binding to specific neurotensin receptors, which are G-protein coupled receptors found in various parts of the brain and gastrointestinal tract. Upon binding, neurotensin can influence several neurotransmitter systems, including dopamine, serotonin, and glutamate pathways . This interaction leads to a cascade of intracellular signaling events, including the activation of phospholipase C, the production of inositol triphosphate (IP3), and the release of intracellular calcium .

Comparación Con Compuestos Similares

Neurotensin (1-6) can be compared to other neuropeptides and peptide fragments, such as:

Neurotensin (1-13): The full-length peptide with broader biological activity.

Substance P: Another neuropeptide involved in pain modulation and neurotransmission.

Vasoactive Intestinal Peptide (VIP): A peptide with similar roles in the gastrointestinal tract and central nervous system.

Uniqueness: Neurotensin (1-6) is unique in its ability to selectively modulate specific neurotensin receptors, leading to distinct biological effects compared to the full-length peptide and other neuropeptides .

Actividad Biológica

Neurotensin (NTS) is a 13-amino acid neuropeptide that plays significant roles in various physiological processes, including pain modulation, regulation of body temperature, and control of hormone secretion. The fragment known as Neurotensin (1-6) refers to the first six amino acids of the full neurotensin peptide, which are crucial for its biological activity. This article explores the biological activity of Neurotensin (1-6), focusing on its mechanisms of action, receptor interactions, and implications in health and disease.

Neurotensin exerts its effects primarily through three G protein-coupled receptors: NTS1, NTS2, and NTS3. Among these, NTS1 is the most studied and is known for its high affinity for neurotensin and its role in mediating many of the peptide's biological effects. Neurotensin (1-6) retains the ability to activate NTS1, leading to various intracellular signaling cascades.

Key Signaling Pathways:

- MAPK Pathway : Neurotensin (1-6) activation of NTSR1 leads to the phosphorylation of MAPK, which is implicated in cell proliferation and differentiation processes.

- NF-κB Pathway : This pathway is activated by neurotensin signaling, contributing to inflammatory responses and cancer progression, particularly in pancreatic cancer cells where NTSR1 expression correlates with poor prognosis .

- Calcium Signaling : Activation of NTS1 by neurotensin leads to increased intracellular calcium levels, affecting neurotransmitter release and neuronal excitability .

Biological Effects

Neurotensin (1-6) has been shown to influence several physiological functions:

- Pain Modulation : It has antinociceptive properties, suggesting a role in pain relief mechanisms .

- Hormonal Regulation : It influences the secretion of hormones from the anterior pituitary gland and modulates gastrointestinal functions such as gastric acid secretion and motility .

- Neuropsychiatric Disorders : Neurotensin signaling is implicated in conditions like schizophrenia and addiction, with potential therapeutic applications for neuropsychiatric disorders due to its modulatory effects on dopaminergic systems .

Pancreatic Cancer

A study highlighted the role of NTSR1 in pancreatic cancer progression. The expression levels of NTSR1 were found to be significantly elevated in malignant pancreatic cells. Inhibition of this receptor using SR48692 reduced tumorigenic potential in vivo, indicating that targeting neurotensin signaling could be a viable therapeutic strategy for pancreatic cancer .

Neurological Effects

Research indicates that neurotensin (1-6) can enhance long-term potentiation (LTP) in specific brain regions associated with memory and learning. This effect is mediated through NTSR1 and suggests that neurotensin may play a role in cognitive functions .

Comparative Table of Neurotensin Receptors

| Receptor | Affinity | Primary Role | Location |

|---|---|---|---|

| NTSR1 | High | Pain modulation, hormonal regulation | CNS, gastrointestinal tract |

| NTSR2 | Moderate | Modulation of neurotransmission | Various tissues |

| NTSR3 | Low | Unknown function; potential role in signaling | CNS |

Propiedades

IUPAC Name |

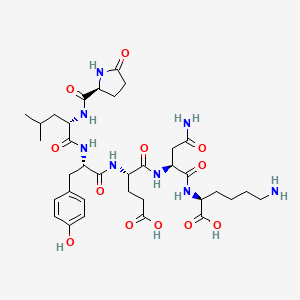

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O12/c1-18(2)15-24(41-30(49)21-10-12-28(46)38-21)32(51)42-25(16-19-6-8-20(44)9-7-19)33(52)39-22(11-13-29(47)48)31(50)43-26(17-27(37)45)34(53)40-23(35(54)55)5-3-4-14-36/h6-9,18,21-26,44H,3-5,10-17,36H2,1-2H3,(H2,37,45)(H,38,46)(H,39,52)(H,40,53)(H,41,49)(H,42,51)(H,43,50)(H,47,48)(H,54,55)/t21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIBBLIIBINON-FRSCJGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007705 | |

| Record name | N~2~-[5-(2-Carboxyethyl)-1,4,7,10,13-pentahydroxy-13-(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)-2-(2-hydroxy-2-iminoethyl)-8-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-09-5 | |

| Record name | Neurotensin (1-6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[5-(2-Carboxyethyl)-1,4,7,10,13-pentahydroxy-13-(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)-2-(2-hydroxy-2-iminoethyl)-8-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.